Regiospecific Reactivity: Comparative Cross-Coupling Efficiency of 4-Bromo vs. 5-Bromo and 7-Bromo Triazolopyridine Isomers
High-strength, direct head-to-head quantitative comparative data for 4-Bromo-[1,2,3]triazolo[1,5-A]pyridine (CAS 1367827-91-5) against its direct regioisomers is limited in the public domain. The available evidence is primarily class-level inference. The 4-bromo position is known to be less activated towards nucleophilic aromatic substitution (SNAr) compared to the 5- and 7-positions [1]. This reduced activation is an advantage for selective cross-coupling reactions, as it minimizes unwanted side reactions . Specifically, the 4-bromo derivative is expected to perform more efficiently in Suzuki-Miyaura and Buchwald-Hartwig couplings under standard conditions, whereas 5- and 7-bromo derivatives often require careful temperature control to prevent decomposition or ring-opening [1].
| Evidence Dimension | Activation towards nucleophilic substitution (qualitative) |
|---|---|
| Target Compound Data | Lower activation compared to 5- and 7-positions |
| Comparator Or Baseline | 5-bromo and 7-bromo-[1,2,3]triazolo[1,5-a]pyridine isomers |
| Quantified Difference | Quantitative reactivity data (e.g., relative rates) for this specific compound is not available in the provided sources. |
| Conditions | Based on general reactivity trends of bromotriazolopyridines [1] |
Why This Matters
This class-level inference suggests that 4-bromo derivatives are more reliable for generating diverse compound libraries via robust, high-yielding cross-coupling methodologies, a key factor in medicinal chemistry procurement.
- [1] Jones, G. (2002). The Chemistry of [1,2,3]Triazolo[1,5-a]pyridines. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(6), 383-399. View Source
